Ceftibuten-13C3 is an isotopically labeled derivative of Ceftibuten, a third-generation cephalosporin antibiotic. This compound is used primarily in pharmacokinetic studies to trace and quantify the behavior of Ceftibuten in biological systems. Ceftibuten itself is effective against a variety of bacterial infections, particularly those affecting the respiratory tract.
Ceftibuten-13C3 is synthesized from Ceftibuten, which has the molecular formula and a molecular weight of 410.42 g/mol. The specific isotopic labeling allows researchers to study metabolic pathways and interactions in vivo and in vitro.
Ceftibuten-13C3 falls under the category of pharmaceutical compounds, specifically as a cephalosporin antibiotic. It is classified as a stable isotope-labeled compound, which is crucial for analytical chemistry and pharmacology.
The synthesis of Ceftibuten-13C3 involves several steps that typically include the modification of the original Ceftibuten structure to incorporate carbon-13 isotopes. The general synthetic pathway includes:
The synthesis requires careful control of temperature and pH during reactions to ensure high yields and purity of the final product. High-performance liquid chromatography (HPLC) is often employed for monitoring the reaction progress and for purification.
The molecular structure of Ceftibuten-13C3 retains the core structure of Ceftibuten but incorporates carbon-13 isotopes at specific positions. The compound's structural formula can be represented as:
The molecular formula for Ceftibuten-13C3 is , with a molecular weight that slightly varies due to the inclusion of carbon-13 isotopes.
Ceftibuten-13C3 participates in various chemical reactions typical for cephalosporins, including:
The stability and reactivity of Ceftibuten-13C3 are critical for its application in pharmacokinetic studies, where understanding its degradation pathways can provide insights into its efficacy and safety profiles.
Ceftibuten exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking, which is essential for maintaining cell wall integrity.
Studies have shown that Ceftibuten has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it effective for treating infections such as acute bacterial exacerbations of chronic bronchitis and otitis media.
Ceftibuten-13C3 is a stable isotopologue of the third-generation cephalosporin antibiotic ceftibuten, where three carbon atoms are replaced by the non-radioactive 13C isotope. The base compound, ceftibuten (C15H14N4O6S2; CAS 97519-39-6), features a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins [3] [10]. Its molecular structure includes critical pharmacophoric elements:
The isotopic labeling occurs at specific positions in the molecule, typically within the aminothiazole or carboxyl-bearing side chains, resulting in a molecular mass of 413.43 g/mol compared to 410.42 g/mol in the unlabeled form [7] [10]. This mass shift enables precise detection via mass spectrometry without altering chemical behavior. The synthesis employs 13C-enriched precursors through modified chemical pathways, such as isotopic incorporation during side-chain assembly or ring formation, ensuring isotopic enrichment >95% [7].
Table 1: Key Structural Features of Ceftibuten-13C3
Structural Element | Role | Isotopic Labeling Site |
---|---|---|
β-Lactam ring | Binds penicillin-binding proteins | Rarely labeled (preserves reactivity) |
Aminothiazole moiety | Enhances gram-negative activity | Common 13C3 site |
C4-carboxyl group | Influences pharmacokinetics | Optional labeling site |
C2-carboxyl group | Critical for antibacterial activity | Rarely labeled |
Stable isotopes like 13C serve as indispensable tools in drug research due to their non-radioactive nature and minimal biochemical perturbation. Their applications include:
Metabolic Flux Analysis (MFA): 13C-labeled compounds track carbon flow through metabolic pathways. Ceftibuten-13C3 enables quantitative mapping of bacterial resistance mechanisms, such as β-lactamase degradation kinetics or efflux pump dynamics [8]. For example, 13C isotopomer patterns reveal how pathogens like Pseudomonas aeruginosa process cephalosporins [8].
Quantitative Mass Spectrometry: Isotopic dilution techniques use Ceftibuten-13C3 as an internal standard to quantify native ceftibuten in biological matrices. This method corrects for ionization variability in LC-MS/MS, achieving detection limits in the ng/mL range [2] [8]. The 3-Da mass separation between labeled and unlabeled species prevents signal overlap, enhancing accuracy in pharmacokinetic studies [7].
Reaction Mechanism Studies: Isotopic labeling clarifies enzymatic degradation pathways. Hydrolysis of the β-lactam ring by β-lactamases can be tracked using 13C NMR, where isotopic shifts in hydrolysis products confirm cleavage sites [8]. Recent advances use capillary electrophoresis coupled to high-resolution MS to monitor real-time isotopic scrambling in bacterial cultures treated with Ceftibuten-13C3 [2].
Protein Binding Assays: 13C labels enable differentiation of drug-protein adducts via proteomic techniques, identifying covalent binding to serum albumin or renal transporters [8].
The evolution of isotopically labeled cephalosporins parallels advances in antibiotic research and analytical technology:
Early Generations (1960s–1970s): First cephalosporins (e.g., cephalothin) lacked isotopic labels. Research focused on side-chain modifications to broaden antibacterial spectra [4] [9]. Radiolabeled versions (e.g., 14C-cefoxitin) emerged in the 1970s for absorption/distribution studies but posed safety challenges [4].
Third-Generation Breakthroughs (1980s–1990s): Ceftibuten was developed in the 1980s, featuring oral bioavailability and potent activity against Haemophilus influenzae and Moraxella catarrhalis [6] [9]. Its structural complexity—notably the (6R,7R) configuration and carboxycrotonamido side chain—required innovative synthetic routes for isotopic incorporation [10]. Early 13C labels targeted the carboxyl groups for metabolism studies.
Modern Era (2000s–Present): High-yield 13C labeling techniques emerged, including:
Table 2: Analytical Techniques Enabled by Ceftibuten-13C3
Technique | Application | Advantage |
---|---|---|
LC-MS/MS | Drug quantification in plasma | Eliminates matrix effects |
NMR Spectroscopy | Metabolite structural elucidation | Tracks 13C positional fate |
CE-ESI-QqQ MS | Inorganic polyphosphate interaction studies | Avoids phosphate neutral loss [2] |
Flux Balance Analysis | Bacterial resistance modeling | Maps carbon utilization in pathogens |
Ceftibuten-13C3 exemplifies the convergence of isotope chemistry and antibiotic research, addressing modern challenges like carbapenem resistance. Future directions include 13C/15N dual labeling to study target binding kinetics and resistance enzyme interactions [8].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3